molecular formula C5H7NO B1293586 3,5-Dimethylisoxazole CAS No. 300-87-8

3,5-Dimethylisoxazole

Cat. No.: B1293586
CAS No.: 300-87-8
M. Wt: 97.12 g/mol
InChI Key: FICAQKBMCKEFDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dimethylisoxazole is a heterocyclic organic compound with a five-membered isoxazole ring containing two methyl groups at the 3- and 5-positions. It has emerged as a critical pharmacophore in bromodomain inhibitors, particularly targeting BET (bromodomain and extra-terminal domain) proteins like BRD2. Its structural mimicry of acetylated lysine (KAc) enables high-affinity binding to bromodomains, making it a scaffold of interest in epigenetic drug discovery .

Scientific Research Applications

Bromodomain Inhibition

Bromodomains are protein interaction modules that recognize acetylated lysines on histones, playing a crucial role in the regulation of gene expression. The 3,5-dimethylisoxazole moiety has been identified as an effective mimic of acetyl-lysine (KAc), making it a valuable scaffold for developing inhibitors targeting bromodomain-containing proteins.

Case Study: Selective Inhibitors Development

Research has shown that derivatives of this compound can selectively inhibit bromodomains. For example, studies reported the optimization of these derivatives to enhance their binding affinity to BRD4(1), a member of the bromodomain and extra-terminal (BET) family. The most potent compounds exhibited IC50 values as low as 4.8 μM against BRD4(1) .

Table 1: Inhibitory Activities of this compound Derivatives

CompoundTargetIC50 (μM)Reference
Compound 3BRD4(1)4.8
Compound 22Colorectal Cancer0.162
Compound DDT26BRD4Not specified

Cancer Therapy

The application of this compound derivatives in cancer therapy has been extensively studied. These compounds have demonstrated significant antiproliferative effects across various cancer cell lines.

Case Study: Antitumor Activity

In a notable study, a dimeric derivative of this compound was synthesized and evaluated for its antitumor activity against colorectal cancer cells (HCT116). The compound exhibited an IC50 value of 162 nM and showed a tumor suppression rate of 56.1% in vivo . These findings underscore the potential of this compound in developing targeted cancer therapies.

Epigenetic Research

The role of epigenetic modifications in gene regulation has made bromodomain inhibitors like those based on this compound important tools for research. By modulating the interaction between bromodomains and acetylated histones, researchers can explore the functional consequences of these modifications on gene expression.

Case Study: Structure-Activity Relationship Studies

Extensive structure-activity relationship (SAR) studies have been conducted to understand how modifications to the this compound core affect its binding affinity and biological activity. For instance, phenol and acetate derivatives have shown strong antiproliferative effects while maintaining low cytotoxicity across other cell lines .

Mechanism of Action

The primary mechanism by which 3,5-dimethylisoxazole exerts its effects is through its role as an acetyl-lysine mimetic. It binds to bromodomains, which are protein modules that recognize acetylated lysines on histones, thereby influencing gene expression. This binding disrupts the interaction between bromodomains and acetylated histones, leading to changes in chromatin structure and gene transcription .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula: C₅H₇NO
  • Molecular Weight : 97.12 g/mol
  • Role in Medicinal Chemistry : Acts as a KAc bioisostere, displacing acetylated histone peptides from bromodomains .

Pyridone Derivatives

Pyridone-based compounds (e.g., compound 11e from evidence 8) demonstrate superior BRD4 inhibition compared to 3,5-dimethylisoxazole derivatives. For example:

Compound BRD4 IC₅₀ (nM) Selectivity (BRD4 vs. CREBBP) Cell Activity (MV4;11 IC₅₀)
This compound (8 ) 360–390 nM 10-fold over CREBBP 0.8–1.2 µM
Pyridone (11e ) 28 nM >50-fold 0.15 µM

Pyridones exhibit enhanced ligand efficiency due to hydrogen bonding with Asn140 in BRD4’s KAc pocket. However, this compound derivatives maintain better metabolic stability, as pyridones are prone to oxidation .

Benzo[d]isoxazole Derivatives

Benzo[d]isoxazole derivatives (e.g., 6i and 7m) show nanomolar potency against BET bromodomains and superior selectivity (>100-fold over non-BET bromodomains). Unlike this compound, these compounds exploit extended hydrophobic interactions in the ZA channel of BRD4, improving tumor suppression in castration-resistant prostate cancer (CRPC) models .

Parameter This compound (9 ) Benzo[d]isoxazole (7m )
BRD4 IC₅₀ 390 nM 12 nM
CREBBP Selectivity 10-fold >100-fold
Tumor Suppression (CRPC) Not tested 56% reduction

Dihydroquinazolinones

Dihydroquinazolinones (e.g., compound 7) represent a third chemotype with low nanomolar BRD4 affinity. While this compound derivatives rely on water-mediated hydrogen bonding in the ZA channel, dihydroquinazolinones form direct hydrogen bonds with Pro82 and Phe83, achieving higher ligand efficiency (LE > 0.4) . However, they exhibit cytotoxicity in non-cancerous cell lines, limiting therapeutic utility .

Bivalent this compound Derivatives

Bivalent inhibitors (e.g., compound 22) link two this compound units via flexible chains, simultaneously targeting BRD4’s BD1 and BD2 domains. These derivatives show 20-fold higher antiproliferative activity (HCT116 IC₅₀ = 162 nM) compared to monomeric analogs .

Compound BRD4 BD1 IC₅₀ BRD4 BD2 IC₅₀ HCT116 IC₅₀
Monomer (14 ) 2.1 nM 3.5 nM 3.2 µM
Dimer (22 ) 1.8 nM 2.0 nM 162 nM

Structural and Binding Insights

  • Binding Mode : The this compound group occupies BRD4’s KAc pocket, forming a hydrogen bond with Asn140. The phenyl ring extends into the WPF shelf (Trp81, Pro82, Phe83), enhancing hydrophobic interactions .
  • Enantiomer Equivalence : Both (R)- and (S)-enantiomers of this compound derivatives exhibit similar BRD4 affinity (KD = 0.36–0.39 µM) due to solvent-exposed stereocenters .
  • Selectivity : this compound derivatives show 10-fold selectivity for BRD4 over CREBBP, whereas benzo[d]isoxazoles achieve >100-fold selectivity by avoiding hydrogen bonding with CREBBP’s Q1113 .

Biological Activity

3,5-Dimethylisoxazole is a five-membered heterocyclic compound that has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities, particularly as an inhibitor of bromodomain-containing proteins. This article delves into the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships, and potential therapeutic applications.

The primary mechanism through which this compound exerts its biological effects is by acting as an acetyl-lysine mimic . This compound can effectively displace acetylated histone-mimicking peptides from bromodomains, which are critical for recognizing histone acetylation marks involved in gene transcription regulation. The binding affinity and selectivity of various derivatives have been explored to enhance their therapeutic potential against cancer and other diseases linked to epigenetic dysregulation .

Structure-Activity Relationship (SAR)

Research has demonstrated that modifications to the this compound core can significantly influence its biological activity. For instance, the introduction of different substituents at the 4-position of the isoxazole ring has been shown to enhance the selectivity and potency of these compounds against specific bromodomains. A notable example is compound 22 , a derivative that exhibited an IC50 value of 162 nM against colorectal cancer cells (HCT116) and demonstrated a tumor suppression rate of 56.1% in vivo .

Table 1: Biological Activity of Selected this compound Derivatives

CompoundIC50 (nM)TargetTumor Suppression Rate (%)
22162BRD456.1
1432BRD4Not tested
28-32<2.1BRD4(1)Not tested

Case Study 1: Antitumor Activity

In a study focusing on colorectal cancer, compound 22 was identified as a potent inhibitor of BRD4, leading to significant down-regulation of c-MYC protein levels and up-regulation of HEXIM1 expression in HCT116 cells. These changes were associated with the induction of apoptosis through intrinsic pathways, highlighting the potential for developing new cancer therapies targeting epigenetic mechanisms .

Case Study 2: Selective Bromodomain Inhibition

Another study explored the binding interactions between various derivatives of this compound and different bromodomains using X-ray crystallography. The results indicated that specific substitutions could enhance selectivity for either BRD4 or CREBBP bromodomains, paving the way for more targeted therapies in treating diseases associated with aberrant gene regulation .

Pharmacological Characterization

The pharmacological characterization of this compound derivatives has revealed their potential not only as anticancer agents but also as anti-inflammatory compounds. By inhibiting bromodomain interactions that are crucial for inflammatory responses, these compounds may offer therapeutic benefits in conditions such as autoimmune diseases and chronic inflammation .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3,5-dimethylisoxazole, and how do their yields compare under varying conditions?

  • Methodological Answer : The compound can be synthesized via cyclization of acetylacetone derivatives or 2,4-pentanedithione under acidic conditions, with yields ranging from 65% to 85% depending on reaction time and catalysts . Microwave-assisted synthesis using aryl nitriles and hydroxylamine hydrochloride has also been reported, achieving >90% yield in shorter reaction times (10–15 minutes) . Solid-supported reagents (e.g., polymer-bound triphenylphosphine) offer purification advantages, though yields are slightly lower (70–75%) . For derivatives, substituent positioning (e.g., chloromethyl or arylazo groups) requires careful selection of coupling agents and reaction pH .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Methodological Answer : FT-IR and Raman spectroscopy identify the isoxazole ring via C=N stretching (1570–1600 cm⁻¹) and ring deformation (600–700 cm⁻¹) . NMR is critical for structural confirmation: the methyl groups appear as singlets at δ 2.2–2.4 ppm (¹H) and δ 10–12 ppm (¹³C), while the isoxazole proton resonates at δ 6.1 ppm . Computational methods (B3LYP, CAM-B3LYP) validate experimental data by predicting vibrational frequencies and electron density distributions .

Q. What are the primary research applications of this compound in medicinal chemistry and materials science?

  • Methodological Answer : In medicinal chemistry, it serves as a bromodomain ligand scaffold due to its acetyl-lysine mimetic properties. Derivatives like 4-(2-cyclopropyl-7-(6-methylquinolin-5-yl)-1H-benzo[d]imidazol-5-yl)-3,5-dimethylisoxazole show nanomolar potency against BET proteins (BRD2/BRD4), validated via X-ray crystallography (PDB: 6MOA) and cellular assays . In materials science, its inclusion in lithium-iron battery electrolytes (e.g., LCE formulations) requires GC analysis to quantify DMI content (detection limit: 0.1 ppm) .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound derivatives for enhanced biological activity, particularly in bromodomain inhibition?

  • Methodological Answer : Structure-activity relationship (SAR) studies highlight the importance of substituent bulk and polarity. For example, replacing the 4-chloromethyl group with arylazo moieties improves binding affinity (ΔG < -9 kcal/mol) by enhancing π-π stacking with BRD4’s ZA channel . Microwave-assisted alkylation (e.g., using acrylonitrile) increases reaction efficiency (yield: 80% vs. 60% for conventional heating) . Purification via flash chromatography (silica gel, hexane/EtOAc gradient) ensures >95% purity for biological testing .

Q. What computational methods (e.g., DFT, molecular docking) are recommended to model the electronic structure and ligand interactions of this compound derivatives?

  • Methodological Answer : Density Functional Theory (DFT) with B3LYP/6-311++G(d,p) basis sets accurately predicts vibrational spectra and HOMO-LUMO gaps (4.5–5.0 eV), correlating with experimental UV-Vis data . Molecular docking (AutoDock Vina) using BRD4 crystal structures (PDB: 6MOA) identifies key hydrophobic interactions (e.g., Leu92 and Pro82 residues) . Fukui indices and NBO analysis guide substituent design to enhance electrophilicity at the 4-position .

Q. How should researchers address contradictions between experimental spectroscopic data (e.g., NMR chemical shifts) and computational predictions for this compound derivatives?

  • Methodological Answer : Discrepancies often arise from solvent effects or conformational flexibility. For example, computed ¹H NMR shifts may deviate by 0.2–0.3 ppm due to implicit solvent models (e.g., PCM vs. explicit DMSO solvation) . Validate predictions using hybrid functionals (e.g., CAM-B3LYP) and compare with deuterated solvent controls . Dynamic NMR experiments (variable temperature) can resolve rotational barriers in hindered derivatives .

Q. What strategies improve the stability of this compound under different storage and reaction conditions?

  • Methodological Answer : Store in amber vials under inert gas (N₂/Ar) at -20°C to prevent oxidation, as the compound is sensitive to light and moisture (degradation >5% after 6 months at 25°C) . Avoid strong oxidizers (e.g., HNO₃) during reactions; use THF or DMF as solvents for polar derivatives . Stability in LCE electrolytes is maintained by adding 1–2% vinylene carbonate to suppress DMI decomposition at >4.2 V .

Properties

IUPAC Name

3,5-dimethyl-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO/c1-4-3-5(2)7-6-4/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FICAQKBMCKEFDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6059784
Record name Isoxazole, 3,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6059784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

97.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

300-87-8
Record name 3,5-Dimethylisoxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=300-87-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dimethylisoxazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000300878
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5-Dimethylisoxazole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40798
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Isoxazole, 3,5-dimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Isoxazole, 3,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6059784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-dimethylisoxazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.547
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3,5-DIMETHYLISOXAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JS7C0HP303
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

By substituting 5-amino-1,3-benzodioxole for 4-(trifluoromethyl)aniline in a, and then substituting the appropriate substituted propiolic ester for ethyl propiolate and/or the appropriate stubstituted nitromethane for nitroethane in a, the identical process gives 4-(1,3-benzodioxol-5-aminocarbonyl)-3-methylisoxazole, 4-(1,3-benzodioxol-5-aminocarbonyl)-3-cyclopropylisoxazole, 4-(1,3-benzodioxol-5-aminocarbonyl])-3,5-dimethylisoxazole, 4-(1,3-benzodioxol-5-aminocarbonyl)-3-cyclopropyl-5-methylisoxazole, and 4-(1,3-benzodioxol-5-aminocarbonyl)-5-(2-chlorophenyl)-3-methylisoxazole, and 4-(1,3-benzodioxol-5-aminocarbonyl)-5-(2-chlorophenyl)-3-cyclopropylisoxazole.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
substituted propiolic ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3,5-Dimethylisoxazole
3,5-Dimethylisoxazole
3,5-Dimethylisoxazole
3,5-Dimethylisoxazole
3,5-Dimethylisoxazole
3,5-Dimethylisoxazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.